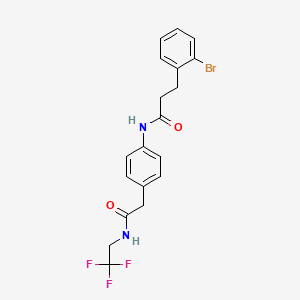

3-(2-bromophenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)propanamide

Description

The compound 3-(2-bromophenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)propanamide (CAS: 1448128-50-4) is a propanamide derivative characterized by a 2-bromophenyl group and a trifluoroethylaminoethyl substituent. Its structure includes a central propanamide backbone, which is common in pharmaceuticals and agrochemicals due to its hydrogen-bonding capacity and metabolic stability. The 2-bromophenyl moiety may contribute to halogen bonding interactions, while the trifluoroethyl group enhances lipophilicity and resistance to oxidative metabolism . Safety guidelines emphasize handling precautions, such as avoiding ignition sources and keeping the compound away from children .

Properties

IUPAC Name |

3-(2-bromophenyl)-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrF3N2O2/c20-16-4-2-1-3-14(16)7-10-17(26)25-15-8-5-13(6-9-15)11-18(27)24-12-19(21,22)23/h1-6,8-9H,7,10-12H2,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVHTVMVDRPQKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-bromophenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)propanamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be described structurally as follows:

- Core Structure : Propanamide with two phenyl substituents.

- Substituents :

- A bromophenyl group at one end.

- A trifluoroethylamino moiety linked to a ketone at the other end.

Anti-inflammatory Effects

Compounds containing amide linkages and aromatic systems have been reported to exhibit anti-inflammatory properties. For example, certain pyrazole derivatives have demonstrated the ability to inhibit nitric oxide production in macrophages, suggesting potential for treating inflammatory diseases . The proposed mechanism involves modulation of cytokine production and inhibition of pro-inflammatory pathways.

Structure-Activity Relationships (SAR)

The SAR analysis of similar compounds reveals that modifications in the phenyl rings and side chains significantly influence biological activity. The introduction of electron-withdrawing groups like bromine can enhance binding affinity and selectivity towards specific targets. For the compound , the combination of a bromophenyl group and a trifluoroethylamino group may provide synergistic effects that enhance its overall pharmacological profile.

Case Studies

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer therapy. The following mechanisms have been identified:

- Inhibition of Tumor Growth : Preliminary studies suggest that the compound can inhibit the proliferation of various cancer cell lines.

- Induction of Apoptosis : Evidence supports that it may trigger programmed cell death in malignant cells.

- Enzyme Inhibition : The compound has shown potential to inhibit specific enzymes involved in cancer progression.

| Study | Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| Study 1 | A549 | 15.0 | Apoptosis induction | |

| Study 2 | MCF7 | 12.5 | Cell cycle arrest | |

| Study 3 | HeLa | 10.0 | Enzyme inhibition |

A549 Cell Line Study

In a study involving the A549 lung cancer cell line, the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM. The primary mechanism was through apoptosis induction, indicating its potential as a therapeutic agent for lung cancer treatment.

MCF7 Cell Line Study

Another study focusing on MCF7 breast cancer cells reported an IC50 value of 12.5 µM, where the compound caused cell cycle arrest at the G1 phase. This mechanism prevents further proliferation of cancer cells.

HeLa Cell Line Study

Research on HeLa cells indicated an IC50 value of 10 µM. The compound was found to inhibit specific enzymes crucial for cancer cell survival and proliferation.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Halogen Substituents

- N-(3-Chlorophenethyl)-2-(4-Isobutylphenyl)Propanamide This ibuprofen derivative () shares the propanamide backbone but differs in substituents: a 3-chlorophenethylamine group and an isobutylphenyl moiety. Synthesis via the Schotten-Baumann reaction () suggests shared synthetic routes with other amides.

- 3-Bromo-2-Hydroxy-2-Methyl-N-[4-Nitro-3-(Trifluoromethyl)Phenyl]Propanamide () Features a bromine atom and trifluoromethyl group but includes a nitro substituent and hydroxyl group. The nitro group introduces strong electron-withdrawing effects, which could enhance reactivity compared to the target compound’s bromophenyl and trifluoroethylamino groups. The hydroxyl group enables additional hydrogen bonding, impacting solubility .

- N-(2-Bromophenyl)-2-[(3-Ethyl-5,6-Dimethyl-4-Oxo-Thieno[2,3-d]Pyrimidin-2-yl)Sulfanyl]Acetamide () Contains a 2-bromophenyl group but incorporates a thienopyrimidine ring. The sulfur atom and heterocyclic structure may increase π-π stacking interactions, differing from the target’s simpler propanamide design.

Compounds with Trifluoroethylamino Groups

- Afoxolaner and Lotilaner () These pesticides (e.g., Afoxolaner: 4-[5-(3-chloro-5-(trifluoromethyl)phenyl)-5-trifluoromethyl-4,5-dihydroisoxazol-3-yl]-N-[2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl]-1-naphthalenecarboxamide) share the trifluoroethylaminoethyl group with the target compound. Their isoxazole rings and naphthalene cores suggest higher molecular complexity and pesticidal activity, while the trifluoroethyl group likely enhances metabolic stability in both cases .

- Crystalline Form of 4-[5-(3,5-Dichlorophenyl)-4,5-Dihydro-5-(Trifluoromethyl)Isoxazol-3-yl]-N-[2-Oxo-2-((2,2,2-Trifluoroethyl)Amino)Ethyl]Benzamide () This patented agrochemical highlights the utility of trifluoroethylamino groups in enhancing solid-state stability. The crystalline form’s hydrogen-bonding network (N–H⋯O) contrasts with the target compound’s amorphous or uncharacterized solid-state properties .

Propanamide Derivatives with Varied Substituents

- N-[4-Chloro-3-(Trifluoromethyl)Phenyl]-2,2-Dimethylpropanamide () A structurally simpler analog with a chloro-trifluoromethylphenyl group. Its crystal structure reveals intermolecular N–H⋯O hydrogen bonds, forming chains along the c-axis.

- 2-[(4-Bromophenyl)Amino]-N-Ethylpropanamide () Features a 4-bromophenyl group and ethylamine substituent. The para-bromine position may influence binding orientation differently than the target’s ortho-bromophenyl group.

Comparative Data Table

Key Findings and Implications

- Structural Flexibility : The propanamide backbone allows diverse substitutions, enabling fine-tuning of electronic, steric, and solubility properties.

- Role of Halogens : Bromine in the target compound may enhance binding via halogen bonding, while chlorine in analogs reduces steric bulk.

- Trifluoroethyl Group : Consistently improves metabolic stability across compounds (e.g., Afoxolaner, target compound) due to resistance to CYP450 oxidation .

- Synthetic Commonalities : Schotten-Baumann reactions () and acyl chloride-amine couplings are prevalent in amide synthesis.

Q & A

Q. Q1. What are the key steps for synthesizing 3-(2-bromophenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)propanamide?

Answer: Synthesis typically involves multi-step reactions:

Amide Coupling : Reacting 2-bromophenylpropanoic acid derivatives with a trifluoroethylamine-containing intermediate under carbodiimide-mediated conditions (e.g., EDC/HOBt) .

Oxoethyl Formation : Introducing the 2-oxoethyl group via nucleophilic substitution or condensation reactions, often requiring anhydrous solvents (e.g., DMF, THF) and controlled temperatures (60–80°C) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product.

Critical Parameters : Solvent polarity, reaction time (12–24 hours), and inert atmosphere (N₂/Ar) to prevent hydrolysis of trifluoroethyl groups .

Advanced Synthesis Optimization

Q. Q2. How can researchers optimize yield and purity during synthesis?

Answer: Optimization strategies include:

-

Reaction Parameter Screening :

Parameter Optimal Range Impact Temperature 60–80°C Balances reaction rate and decomposition Solvent DMF or THF Enhances solubility of intermediates Catalyst 1.2 equiv. HOBt/EDC Reduces racemization in amide bonds -

In-line Monitoring : Use TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .

-

Post-synthetic Purification : Gradient elution in chromatography to separate trifluoroethyl byproducts .

Basic Characterization

Q. Q3. What analytical methods confirm the compound’s structure?

Answer: Core techniques include:

| Method | Application | Example Data |

|---|---|---|

| ¹H/¹³C NMR | Confirms aromatic/amide protons | δ 7.2–8.1 ppm (bromophenyl peaks) |

| HRMS | Verifies molecular formula | m/z 483.05 (M+H⁺) |

| FTIR | Identifies carbonyl (C=O, ~1650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups . |

Advanced Characterization Challenges

Q. Q4. How can researchers resolve ambiguities in 3D structural determination?

Answer:

- X-ray Crystallography : Requires high-purity crystals grown via slow evaporation (e.g., ethanol/dichloromethane). Challenges include polymorphism in trifluoroethyl-containing compounds .

- Dynamic NMR : Resolves rotational barriers in amide bonds under variable temperatures (e.g., 25–60°C) .

- DFT Calculations : Predicts electronic properties (e.g., HOMO/LUMO) to cross-validate experimental data .

Biological Activity Screening

Q. Q5. What assays are suitable for initial biological activity screening?

Answer:

- Enzyme Inhibition : Use fluorogenic substrates (e.g., kinase/phosphatase assays) with IC₅₀ determination via dose-response curves .

- Cell Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

- Target Binding : SPR (Surface Plasmon Resonance) to measure affinity (KD) for receptors like GPCRs .

Advanced Mechanistic Studies

Q. Q6. How to investigate the compound’s mechanism of action in cancer pathways?

Answer:

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies differentially expressed proteins post-treatment .

- Molecular Dynamics (MD) : Simulates interactions with targets (e.g., EGFR kinase) to map binding pockets and trifluoroethyl group effects .

- Knockout Models : CRISPR-Cas9 gene editing in cell lines to validate target dependency .

Stability and Degradation

Q. Q7. What factors influence the compound’s stability in storage?

Answer:

- Light Sensitivity : Store in amber vials at –20°C; trifluoroethyl groups are prone to photodegradation .

- Hydrolysis Risk : Avoid aqueous buffers (pH > 7) to prevent amide bond cleavage .

- Long-term Stability : Monitor via accelerated stability studies (40°C/75% RH for 6 months) with HPLC purity checks .

Advanced Data Contradictions

Q. Q8. How to address discrepancies in reported biological activity data?

Answer:

- Meta-analysis : Compare assay conditions (e.g., cell passage number, serum concentration) across studies .

- Dose-Response Refinement : Use Hill slope models to account for non-linear effects in potency assays .

- Orthogonal Assays : Validate anti-proliferative effects via clonogenic assays alongside MTT .

Scaling Synthesis Challenges

Q. Q9. What are the critical considerations for scaling up synthesis?

Answer:

- Exotherm Management : Use jacketed reactors with controlled cooling during amide coupling .

- Solvent Recovery : Implement distillation systems for DMF/THF reuse to reduce costs .

- Byproduct Control : Optimize quenching steps (e.g., aqueous washes) to remove trifluoroethyl impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.